molecular formula C9H15NO2 B15314672 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone CAS No. 1430091-72-7

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone

Cat. No.: B15314672
CAS No.: 1430091-72-7
M. Wt: 169.22 g/mol
InChI Key: NVEANQBTXPWRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyrrolidinone ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidinone derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2H-pyran-4-yl)-2-pyrrolidinone
  • 4-(Tetrahydro-2H-pyran-2-yl)-2-pyrrolidinone
  • 4-(Tetrahydro-2H-pyran-5-yl)-2-pyrrolidinone

Uniqueness

4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

1430091-72-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(oxan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NO2/c11-9-4-8(5-10-9)7-2-1-3-12-6-7/h7-8H,1-6H2,(H,10,11)

InChI Key

NVEANQBTXPWRRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC(=O)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.